molecular formula C22H32N2O3 B15099781 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea

3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea

Cat. No.: B15099781
M. Wt: 372.5 g/mol
InChI Key: DTYNEHCJDBZFIM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea is a synthetic organic compound that features a urea functional group. The compound is characterized by the presence of a dimethoxyphenyl group and a trimethyladamantyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with an isocyanate derivative of 3,5,7-trimethyladamantane. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the urea group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions could occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows bioactivity, it could be explored as a lead compound in the development of new pharmaceuticals, particularly in areas such as oncology or neurology.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-1-adamantylurea
  • 3-(2,5-Dimethoxyphenyl)-1-(3,5-dimethyladamantan-1-yl)urea
  • 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethylcyclohexyl)urea

Uniqueness

The uniqueness of 3-(2,5-Dimethoxyphenyl)-1-(3,5,7-trimethyladamantan-1-yl)urea lies in the specific combination of the dimethoxyphenyl and trimethyladamantyl groups, which may confer unique physical, chemical, or biological properties compared to its analogs.

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3,5,7-trimethyl-1-adamantyl)urea

InChI

InChI=1S/C22H32N2O3/c1-19-9-20(2)11-21(3,10-19)14-22(12-19,13-20)24-18(25)23-16-8-15(26-4)6-7-17(16)27-5/h6-8H,9-14H2,1-5H3,(H2,23,24,25)

InChI Key

DTYNEHCJDBZFIM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)NC4=C(C=CC(=C4)OC)OC)C)C

Origin of Product

United States

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